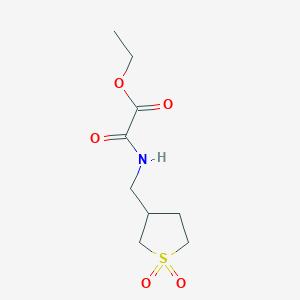
(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Central Nervous System (CNS) Depressants
Compounds structurally related to (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone have been synthesized and evaluated for their CNS depressant activity. These studies have shown potential anticonvulsant properties, low acute toxicity, and some compounds have demonstrated antipsychotic effects. The synthesis and structure-activity relationships of these compounds highlight the importance of pyrazole derivatives in developing novel CNS depressants with potential therapeutic applications (Butler, Wise, & Dewald, 1984).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including those with structural similarities to this compound, have been synthesized and characterized. These compounds have shown promising in vitro antimicrobial and anticancer activity, underscoring their potential as therapeutic agents. The compounds were evaluated for their activity against various bacteria and cancer cell lines, demonstrating the versatility of pyrazole derivatives in addressing multiple health challenges (Hafez, El-Gazzar, & Al-Hussain, 2016).
Sensor and Detection Applications
Pyrazole derivatives have been explored for their application in sensor technologies. Specific compounds have been developed as colorimetric sensors for metal ions like Fe(III) and fluorescent sensors for Al(III), indicating their utility in environmental and biological sensing. The optical responses of these compounds towards various metal ions have been studied, providing insights into their potential applications in developing new sensor technologies (Soufeena & Aravindakshan, 2019).
Photophysical Properties and Molecular Logic Devices
The photophysical properties of pyrazoline derivatives, related to this compound, have been studied, particularly in the context of molecular logic devices. These compounds exhibit pH-driven off-on-off fluorescence behavior, functioning according to photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. Such studies contribute to the development of molecular devices with potential applications in sensing, information processing, and communication technologies (Zammit et al., 2015).
properties
IUPAC Name |
[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-4-10-17(11-5-12)24-18-13(2)21-22(14(18)3)19(23)15-6-8-16(20)9-7-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGQSICUOSVLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)



![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2975899.png)
![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)
![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)




![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)
